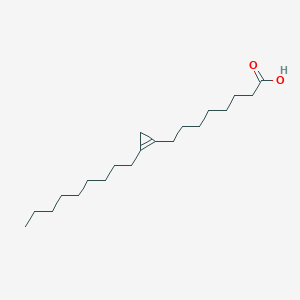8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid
CAS No.: 651027-48-4
Cat. No.: VC16883008
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 651027-48-4 |
|---|---|
| Molecular Formula | C20H36O2 |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | 8-(2-nonylcyclopropen-1-yl)octanoic acid |
| Standard InChI | InChI=1S/C20H36O2/c1-2-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22/h2-17H2,1H3,(H,21,22) |
| Standard InChI Key | ZGXJHSWMLBFVMA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC1=C(C1)CCCCCCCC(=O)O |
Introduction
Chemical Identification and Structural Analysis
Nomenclature and Molecular Formula
The systematic IUPAC name 8-(2-nonylcycloprop-1-en-1-yl)octanoic acid denotes a 16-carbon chain (octanoic acid) with a nonyl-substituted cyclopropene ring at the 8th position. Its molecular formula is C₂₀H₃₆O₂, differing from the heptyl analog (C₁₈H₃₂O₂) by two additional methylene groups in the cyclopropene substituent .
Stereochemical Considerations
Cyclopropene rings introduce geometric constraints due to their strained 60° bond angles. In the nonyl derivative, the cis or trans configuration of the cyclopropene double bond influences molecular packing and intermolecular interactions. The heptyl analog’s SMILES string (CCCCCCCC1=CC1CCCCCCCC(=O)O) suggests a cis orientation, which likely applies to the nonyl variant as well.
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis for the nonyl derivative is documented, analogous methods for 8-(2-heptylcycloprop-2-en-1-yl)octanoic acid involve:
-
Cyclopropanation: Reaction of octanoic acid with a nonyl-substituted carbene precursor under high strain conditions.
-
Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclopropene ring from diene precursors .
A patent describing sodium 8-(2-hydroxybenzamido)octanoate synthesis (CN104974060A) highlights the utility of chloroformate intermediates in constructing complex carboxylic acid derivatives, a strategy potentially adaptable to cyclopropene-fatty acid hybrids.
Stability and Degradation
Cyclopropene rings are prone to ring-opening reactions under acidic or oxidative conditions. The nonyl chain’s hydrophobicity may enhance lipid membrane affinity but reduce aqueous solubility compared to shorter-chain analogs .
Physicochemical Properties
Molecular Weight and Solubility
The extended nonyl chain increases hydrophobicity, as evidenced by the higher predicted LogP value.
Spectroscopic Data
-
IR Spectroscopy: Expected strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (cyclopropene C-H) .
-
NMR: The cyclopropene protons resonate as distinct singlets at δ 1.5–2.0 ppm in ¹H NMR, while the nonyl chain shows characteristic methylene/methyl signals .
Biological and Industrial Applications
Membrane Lipid Analogues
Cyclopropane fatty acids (CFAs) are natural components of bacterial membranes, conferring rigidity under stress. Synthetic analogs like this compound may serve as probes for studying membrane fluidity or designing drug delivery systems .
Polymer Chemistry
The strained cyclopropene ring enables photoactivated crosslinking in polymer matrices. Its long alkyl chain could enhance compatibility with hydrophobic substrates in coatings or adhesives .
Future Research Directions
-
Targeted Synthesis: Optimizing routes to improve yield and stereochemical control.
-
Biological Screening: Evaluating antimicrobial or anticancer activity in in vitro models.
-
Material Science: Incorporating the compound into stimuli-responsive polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume